1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
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Description
1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C15H16N4OS2 and its molecular weight is 332.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to form a dense protective layer on metal surfaces during diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the compound may interact with its targets in a similar manner, forming a protective layer that inhibits their activity.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interfere with the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also have similar effects . This could include inhibiting the growth of Mycobacterium tuberculosis and potentially other bacterial species.
Action Environment
The solubility properties of thiazole, a similar compound, suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and other organic solvents
Biological Activity
1-Isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H16N4OS2, with a molecular weight of 332.4 g/mol. The compound features a pyrazole core linked to a benzo[d]thiazole moiety, which is known to enhance its biological activity.
Target Enzymes
The primary target of this compound is the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the inflammatory process and are often implicated in pain and fever responses. Inhibition of these enzymes can lead to anti-inflammatory effects.
Mode of Action
The compound exerts its biological effects primarily through competitive inhibition of COX enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation and pain. This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), making it a candidate for further development in pain management therapies .
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the efficacy of various pyrazole derivatives against different cancer cell lines, demonstrating that modifications in the chemical structure can enhance cytotoxicity. Specifically, compounds with halogen substitutions showed increased activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been supported by its ability to inhibit COX enzymes. In vitro studies have shown that this compound can significantly reduce inflammatory markers in cell culture models, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
Recent investigations into the antimicrobial properties of pyrazole derivatives have revealed promising results. The compound demonstrated inhibitory effects against various bacterial strains, indicating its potential as an antibacterial agent. The zone of inhibition was measured in millimeters against common pathogens such as E. coli and Staphylococcus aureus .
Case Studies
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-9(2)19-7-6-12(18-19)14(20)17-15-16-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLMSOYXNMICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.